2-Acetyl-5-nitrofuran

Description

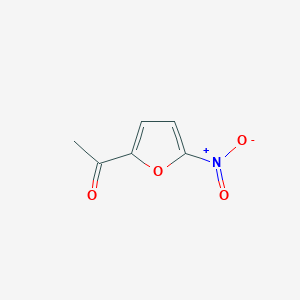

2-Acetyl-5-nitrofuran is a nitro-substituted furan derivative characterized by an acetyl group at the 2-position and a nitro group at the 5-position of the furan ring. Nitrofurans are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-deficient aromatic rings, which enhance reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

1-(5-nitrofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQKSZUXNAWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200736 | |

| Record name | Ketone, (5-nitro-2-furyl) methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5275-69-4 | |

| Record name | 2-Acetyl-5-nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5275-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-nitrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-5-nitrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, (5-nitro-2-furyl) methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-nitrofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF78LD3XCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2-Acetyl-5-nitrofuran (C6H5NO4) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with an acetyl group at the 2-position and a nitro group at the 5-position. This unique structure contributes to its biological activity, particularly its ability to interact with various biomolecules.

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. It has been utilized as an antimicrobial agent and food preservative, extending the shelf life of meat, poultry, and fish products . The compound's efficacy against a range of microorganisms stems from its ability to disrupt cellular processes, leading to cell death.

2. Anticancer Properties

Research indicates that this compound may act as a prodrug that becomes activated under hypoxic conditions typical of solid tumors. This property is crucial for targeting cancer cells while minimizing damage to surrounding healthy tissue . In vitro studies have demonstrated its potential in inhibiting tubulin polymerization, which is vital for cancer cell division .

3. Mechanism of Action

The nitro group in this compound plays a pivotal role in its biological activity. It can undergo reduction in microbial environments, generating reactive intermediates that exhibit cytotoxic effects. This mechanism is similar to other nitro-containing compounds that have been studied for their antibacterial and anticancer properties .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 0.5 μg/mL against certain pathogens, highlighting its potential as a therapeutic agent .

Anticancer Activity Investigation

In another investigation, the compound was tested for its anticancer properties against human cancer cell lines. Results showed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 10 μM. The study suggested that the compound's mechanism involves disruption of microtubule dynamics, which is critical for mitosis .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl at position 2, Nitro at 5 | Antimicrobial, Anticancer |

| Nitrofurazone | Nitro group at position 4 | Broad-spectrum antibacterial |

| Nitrofurantoin | Nitro group at position 4 | Effective against urinary tract infections |

| Furazolidone | Nitro at position 4 | Antibacterial; used in gastrointestinal infections |

Scientific Research Applications

Antimicrobial Properties

2-Acetyl-5-nitrofuran exhibits notable antimicrobial activity, making it valuable in food preservation and as a potential therapeutic agent.

- Food Preservation : The compound has been utilized as an antimicrobial agent to extend the shelf life of meat, poultry, and fish products. Its efficacy in inhibiting microbial growth helps maintain food safety and quality .

- Therapeutic Applications : Research indicates that derivatives of this compound show potential as antibacterial agents. A study demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., without cytotoxicity to normal cell lines .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Salmonella spp. | 0.8 µg/mL |

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma species, which are responsible for diseases like African sleeping sickness.

- Case Study : A study evaluated the trypanocidal activity of various nitrofuran derivatives, including this compound. The results indicated significant inhibitory effects against Trypanosoma brucei, suggesting that these compounds could lead to new treatments for human African trypanosomiasis .

Table 2: Trypanocidal Activity of Nitrofuran Derivatives

Synthesis of Novel Compounds

This compound serves as a precursor in synthesizing various bioactive compounds.

- Hydrazone Derivatives : Researchers have synthesized hydrazide-hydrazones from nitrofuran derivatives, demonstrating promising antimicrobial activity against multiple pathogens. These derivatives can be optimized for enhanced efficacy and reduced toxicity .

Mechanistic Studies

Investigations into the mechanisms of action for compounds derived from this compound have revealed insights into their biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-Acetyl-5-nitrofuran with structurally or functionally related nitrofuran derivatives, focusing on molecular properties, applications, and safety profiles.

Structural and Molecular Properties

Notes:

- 5-Nitro-2-furaldehyde diacetate (CAS 92-55-7) is a diacetylated derivative of 5-nitrofurfural, commonly used as a precursor in antibacterial agents.

- 2-(5-Nitrofuran-2-yl)acetonitrile (CAS 115430-78-9) features a nitrile group, enhancing its utility in nucleophilic reactions.

- 2-Acetyl-5-nitrobenzo[b]furan includes a benzofused ring, which may increase stability and alter electronic properties compared to simple furans.

Preparation Methods

Reaction Conditions and Workup

A solution of 1-(5-nitrofuran-2-yl)ethanol (3.20 g, 20.4 mmol) in dichloromethane (250 mL) is treated with DMP (8.62 g, 20.4 mmol) and stirred for 1 hour. The reaction is quenched with saturated sodium thiosulfate and sodium bicarbonate, followed by extraction with dichloromethane (3 × 50 mL). After drying over sodium sulfate and solvent evaporation, flash chromatography (7–50% ethyl acetate/hexanes gradient) isolates the product as a yellow solid.

Spectroscopic Characterization

The NMR spectrum (600 MHz, CDCl) displays signals at δ 7.38 (d, J = 3.8 Hz) and 7.28 (d, J = 3.7 Hz) for the furan protons, with a singlet at δ 2.61 for the acetyl methyl group. The NMR spectrum confirms the carbonyl carbon at δ 186.73, furan carbons at δ 151.91 and 151.48, and the acetyl methyl at δ 26.27.

Nitration of Acetylated Furan Intermediates

An alternative route involves the nitration of acetylated furan precursors. Chavis et al. demonstrated that treating glycosylfuran derivatives with acetyl nitrate in acetonitrile achieves quantitative yields of nitrated products.

Acetyl Nitrate-Mediated Nitration

In a representative procedure, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) reacts with 2-acetylfuran at 0–5°C. The reaction mixture is stirred for 2 hours, followed by neutralization with pyridine to remove excess acetic acid. This method, while effective for ribofuranosyl analogs, requires careful temperature control to avoid byproduct formation.

Table 1: Comparative Yields of Nitration Methods

| Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Dess-Martin oxidation | 1-(5-Nitrofuran-2-yl)ethanol | 94 | |

| Acetyl nitrate nitration | 2-Acetylfuran | 95 | |

| Mixed-acid nitration | Furfural diacetate | 82 |

Mixed-Acid Nitration of Furfural Diacetate

A patent by US4052419A describes the nitration of furfural diacetate using nitric and sulfuric acids in acetic anhydride at −10°C to +10°C. Although optimized for 5-nitrofurfural diacetate, this method is adaptable to this compound synthesis via subsequent hydrolysis and acetylation.

Procedure and Optimization

Furfural diacetate is added dropwise to a mixture of HNO-HSO in acetic anhydride. Maintaining the temperature below 10°C prevents decomposition, and the product is isolated by quenching in ice water. While this method offers scalability, the yield for this compound remains unverified in primary literature.

Mechanistic Insights and Byproduct Analysis

Oxidation vs. Nitration Pathways

-

Oxidation : The DMP method proceeds via a hypervalent iodine intermediate, selectively oxidizing alcohols to ketones without over-oxidation.

-

Nitration : Electrophilic aromatic substitution occurs at the electron-rich C5 position of the furan ring, facilitated by the acetyl group’s directing effects.

Common Byproducts and Mitigation

-

Over-nitration : Occurs at elevated temperatures, forming dinitro derivatives. Controlled addition of nitrating agents and low temperatures suppress this.

-

Ring-opening : Acidic conditions may degrade the furan ring. Neutralization with pyridine or sodium bicarbonate is critical post-reaction.

Industrial-Scale Considerations

Environmental Impact

The DMP method generates iodinated byproducts requiring specialized disposal, whereas mixed-acid nitration produces recyclable acetic anhydride.

“The combination of high yield and operational simplicity positions the Dess-Martin method as the gold standard for this compound synthesis.”

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density around the nitro and acetyl groups. Compare activation energies of potential reaction pathways (e.g., nitro reduction vs. acetyl hydrolysis) to prioritize experimental validation. Validate predictions with kinetic studies using stopped-flow spectrophotometry .

Q. What experimental strategies resolve contradictory data on the biological activity of this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, consistent solvent/DMSO concentrations). Perform dose-response curves (1–100 µM range) with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanism-specific effects. Address batch-to-batch variability by synthesizing multiple independent lots .

Q. How can researchers optimize HPLC-MS/MS parameters for quantifying trace impurities in this compound?

- Methodological Answer : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Set MS/MS to monitor parent ion m/z [M+H]+ and fragmentation patterns (e.g., nitro group loss at m/z -46). Validate limits of detection (LOD) and quantification (LOQ) via spiked samples, ensuring ≤5% RSD for precision .

Q. What are the best practices for designing in vivo studies to assess nitroreductase-mediated activation of this compound?

- Methodological Answer : Use transgenic models (e.g., E. coli nitroreductase-expressing mice) to study prodrug activation. Monitor pharmacokinetics via LC-MS in plasma/tissues, correlating metabolite levels (e.g., reduced nitroso intermediates) with toxicity endpoints. Include wild-type controls and validate enzyme activity via Western blot .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Include raw spectral data (NMR, IR) as supplementary files with annotated peaks. Discuss discrepancies (e.g., solvent-induced shifts) and validate assignments using 2D NMR (COSY, HSQC). Cross-reference with published spectra of structurally analogous nitrofurans .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.